molecular formula C5H9F2NO2 B120679 Methyl 2-amino-3,3-difluorobutanoate CAS No. 140647-77-4

Methyl 2-amino-3,3-difluorobutanoate

Cat. No. B120679
M. Wt: 153.13 g/mol
InChI Key: XGBYRPAKIAUCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3,3-difluorobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a fluorinated amino acid derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of Methyl 2-amino-3,3-difluorobutanoate is not well understood. However, it is believed to act as a competitive inhibitor of enzymes that utilize amino acids as substrates. It has been shown to inhibit the activity of various enzymes, including serine proteases and aminotransferases.

Biochemical And Physiological Effects

Methyl 2-amino-3,3-difluorobutanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, it has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Methyl 2-amino-3,3-difluorobutanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also a useful building block for the synthesis of various fluorinated compounds. However, it has some limitations. It is relatively expensive compared to other amino acid derivatives. In addition, its mechanism of action is not well understood, which limits its potential applications.

Future Directions

There are several future directions for the research on Methyl 2-amino-3,3-difluorobutanoate. One potential direction is the further optimization of the synthesis method to reduce the cost of production. Another direction is the investigation of its mechanism of action to identify potential targets for drug development. Additionally, the potential applications of Methyl 2-amino-3,3-difluorobutanoate in the treatment of various diseases, such as cancer and neurodegenerative diseases, should be further explored. Finally, the development of new methods for the synthesis of fluorinated peptides and proteins using Methyl 2-amino-3,3-difluorobutanoate as a building block is another potential future direction for research.

Synthesis Methods

Methyl 2-amino-3,3-difluorobutanoate has been synthesized using various methods. The most commonly used method involves the reaction of ethyl 2-amino-3,3-difluoropropionate with methyl iodide in the presence of a base. Another method involves the reaction of ethyl 2-amino-3,3-difluoropropionate with dimethyl sulfate in the presence of a base. These methods have been optimized to produce high yields of Methyl 2-amino-3,3-difluorobutanoate.

Scientific Research Applications

Methyl 2-amino-3,3-difluorobutanoate has potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various fluorinated compounds. It has also been used in the synthesis of fluorinated peptides and proteins. In addition, Methyl 2-amino-3,3-difluorobutanoate has been used as a probe for studying protein-ligand interactions using NMR spectroscopy.

properties

CAS RN

140647-77-4

Product Name

Methyl 2-amino-3,3-difluorobutanoate

Molecular Formula

C5H9F2NO2

Molecular Weight

153.13 g/mol

IUPAC Name

methyl 2-amino-3,3-difluorobutanoate

InChI

InChI=1S/C5H9F2NO2/c1-5(6,7)3(8)4(9)10-2/h3H,8H2,1-2H3

InChI Key

XGBYRPAKIAUCHJ-UHFFFAOYSA-N

SMILES

CC(C(C(=O)OC)N)(F)F

Canonical SMILES

CC(C(C(=O)OC)N)(F)F

synonyms

Butanoic acid, 2-amino-3,3-difluoro-, methyl ester (9CI)

Origin of Product

United States

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